molecular formula C23H25N3O5S B3311728 3,5-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 946274-32-4

3,5-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3311728
CAS No.: 946274-32-4
M. Wt: 455.5 g/mol
InChI Key: VOCBNHGNAABUHB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3-thiazole core substituted at the 4-position with a carbamoylmethyl group linked to a 2-(2-methoxyphenyl)ethyl chain.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-29-18-10-16(11-19(13-18)30-2)22(28)26-23-25-17(14-32-23)12-21(27)24-9-8-15-6-4-5-7-20(15)31-3/h4-7,10-11,13-14H,8-9,12H2,1-3H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCBNHGNAABUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. Common reagents used in the synthesis include thioamides, methoxybenzaldehydes, and carbamoyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Notable Differences
Target Compound C₃₂H₃₄N₄O₅S 610.71 g/mol 3,5-Dimethoxybenzamide, 1,3-thiazole core, 2-(2-methoxyphenyl)ethyl carbamoyl side chain Reference compound for comparison.
3,5-Dimethoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide C₂₃H₁₉N₃O₃S 417.48 g/mol Naphthalen-2-yl substituent on thiazole, 3,5-dimethoxybenzamide Bulkier naphthyl group increases hydrophobicity; lacks flexible carbamoyl side chain.
BI87685 C₂₀H₂₀N₄O₄S 412.46 g/mol Pyridin-3-ylmethyl carbamoyl side chain, 3,5-dimethoxybenzamide Pyridine ring introduces basicity; shorter side chain reduces steric hindrance.
3,4-Dimethoxybenzo[d]thiazol-2-yl analog C₂₇H₃₂N₄O₄S 532.64 g/mol 3,4-Dimethoxybenzamide, tetrahydrobenzo[d]thiazole core, propylamino substituent Saturated thiazole ring alters rigidity; 3,4-dimethoxy configuration affects solubility.

Substituent Effects on Binding Affinity

  • Methoxy Positioning: The 3,5-dimethoxy configuration (target compound) provides symmetric electron-donating groups, enhancing π-π stacking with aromatic residues in hydrophobic protein pockets.
  • Side Chain Flexibility: The 2-(2-methoxyphenyl)ethyl chain in the target compound offers conformational flexibility, enabling adaptation to enzyme active sites.

Hydrophobicity and Solubility

  • The target compound balances hydrophobicity (methoxy groups) and polarity (carbamoyl side chain), making it more drug-like .

Docking and Scoring Insights

  • Glide XP scoring highlights the importance of hydrophobic enclosure for high-affinity binding. The target compound’s methoxy and thiazole groups may participate in such interactions, whereas analogs with bulkier substituents (e.g., naphthyl ) might sterically hinder optimal docking.

Biological Activity

3,5-Dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with methoxy substitutions and a thiazole ring. Its molecular formula is C23H22N2O5SC_{23}H_{22}N_{2}O_{5}S with an average mass of approximately 406.44 g/mol. The unique structure allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the thiazole moiety plays a crucial role in mediating these interactions, similar to other thiazole-containing compounds known for their anticancer properties .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis or proliferation.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Antitumor Activity

Thiazole derivatives have been shown to possess anticancer properties. For instance, studies report IC50 values indicating effective cytotoxicity against various cancer cell lines, which can be correlated with structural features such as substitution patterns on the phenyl ring .

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Compound 13Both< Doxorubicin

The presence of electron-donating groups (like methoxy) enhances the activity by stabilizing the interaction with target proteins .

Anti-inflammatory Activity

Similar thiazole derivatives have been investigated for anti-inflammatory effects, suggesting that this compound may also exhibit such properties through modulation of inflammatory pathways.

Case Studies

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of thiazole can significantly inhibit the growth of cancer cell lines such as HT29 and Jurkat cells. These studies utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compounds .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that specific modifications to the thiazole ring and phenyl substituents could enhance biological activity. For example, the introduction of halogen groups or additional methoxy groups has been associated with increased potency against certain cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

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